Boc-Glu(OBzl)-ONp

Peptide Synthesis Boc SPPS Active Ester Chemistry

Researchers requiring Boc SPPS-compatible glutamate building blocks face a critical choice: use Boc-Glu(OBzl)-OH and add a coupling reagent, or procure the pre-activated Boc-Glu(OBzl)-ONp. The ONp active ester eliminates the activation step, reducing racemization risk and byproduct formation. - Direct coupling: No DCC/HOBt or HATU needed; clean reaction profiles. - Orthogonal protection: Boc (acid-labile) + OBzl (hydrogenolysis-labile) + ONp (pre-activated). - Consistent stereochemistry: p-nitrophenyl esters exhibit near-zero racemization (Tomida et al.). Supplied at ≥98% HPLC purity, stored at 2-8°C. Ideal for caspase/HRV 3C protease inhibitor SAR and convergent fragment condensations.

Molecular Formula C23H26N2O8
Molecular Weight 458.5 g/mol
CAS No. 7536-59-6
Cat. No. B558327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Glu(OBzl)-ONp
CAS7536-59-6
SynonymsBoc-Glu(OBzl)-ONp; 7536-59-6; AC1Q1MSF; CTK8E9858; MolPort-003-926-650; C23H26N2O8; 6359AH; ZINC71788019; AKOS015841412; AKOS015895913; KB-90738; TC-066475; FT-0655371; ST50331303; 13974P; I06-1372; Boc-L-Glutamicacid5-benzyl1-(4-nitrophenyl)ester; (4-nitrophenyl)phenylmethyl(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate; 4-nitrophenylphenylmethyl(2S)-2-[(tert-butoxy)carbonylamino]pentane-1,5-dioate
Molecular FormulaC23H26N2O8
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C23H26N2O8/c1-23(2,3)33-22(28)24-19(13-14-20(26)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28)
InChIKeyFWDKXKMKRUDOMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Glu(OBzl)-ONp (CAS 7536-59-6): Pre-Activated Glutamic Acid Building Block for Boc Solid-Phase Peptide Synthesis


Boc-Glu(OBzl)-ONp (N-α-tert-butyloxycarbonyl-L-glutamic acid γ-benzyl ester α-4-nitrophenyl ester, CAS 7536-59-6) is a doubly protected, pre-activated glutamic acid derivative designed for Boc solid-phase peptide synthesis (SPPS). It combines an acid-labile Boc N-terminal protecting group, a hydrogenolysis-labile γ-benzyl ester side-chain protection, and a p-nitrophenyl (ONp) active ester at the α-carboxyl position. With a molecular formula of C₂₃H₂₆N₂O₈, molecular weight of 458.47 g/mol, melting point of 115–121 °C, and optical rotation [α]ᴅ²⁰ = −32 ± 2° (c=1 in DMF), this compound is supplied at ≥98% HPLC purity and stored at 2–8 °C .

Pre-activated p-nitrophenyl ester enables direct aminolysis without coupling reagent
Eliminates DCC/HBTU activation step and associated byproducts
Three orthogonal protection levels: Boc (acid-labile), OBzl (hydrogenolysis-labile), ONp (aminolysis-reactive)
Enables sequential deprotection/activation strategies in Boc SPPS
Balanced hydrolytic stability for ambient handling vs. NHS esters
Recommended storage 2–8 °C; class-level inference from active ester literature

Why Boc-Glu(OBzl)-ONp Cannot Be Casually Substituted by Boc-Glu(OBzl)-OH or Boc-Glu(OBzl)-OSu in Peptide Procurement


The p-nitrophenyl ester group on Boc-Glu(OBzl)-ONp is not a passive protecting group but a pre-engineered reactivity element. Replacing it with the free acid Boc-Glu(OBzl)-OH (CAS 13574-13-5) forces the user to introduce a coupling reagent (e.g., DCC/HOBt, HBTU, HATU), adding a stoichiometric activation step that changes reaction kinetics, introduces reagent-derived byproducts, and may increase racemization risk at the activated carboxyl . Substitution with the N-hydroxysuccinimide ester Boc-Glu(OBzl)-OSu (CAS 32886-40-1) yields a more reactive but hydrolytically labile active ester that may compromise shelf stability and coupling selectivity in aqueous or protic environments . The choice of active ester directly governs the trade-off between coupling speed, racemization suppression, and hydrolytic stability—making generic substitution scientifically non-trivial.

Boc-Glu(OBzl)-OH (free acid)
Requires in-situ activation with coupling reagents, introducing additional steps, byproducts, and potential racemization risk. Direct substitution may alter reaction kinetics and chiral integrity.
Boc-Glu(OBzl)-OSu (NHS ester)
Higher reactivity but significantly lower hydrolytic stability. May compromise coupling selectivity in aqueous/protic environments and requires stricter cold-chain storage (−20 °C).

Quantitative Differentiation Evidence for Boc-Glu(OBzl)-ONp vs. Closest Analogs: A Procurement-Relevant Guide


Pre-Formed p-Nitrophenyl Active Ester Eliminates In-Situ Activation Requirement vs. Boc-Glu(OBzl)-OH Free Acid

Boc-Glu(OBzl)-ONp bears a pre-formed p-nitrophenyl ester at the α-carboxyl, enabling direct aminolysis without a coupling reagent. The p-nitrophenol leaving group has a pKa of ~7.2, conferring balanced reactivity: sufficiently electrophilic for rapid amide bond formation, yet sufficiently stable for isolation and storage [1]. In contrast, Boc-Glu(OBzl)-OH requires in-situ activation with reagents such as DCC/HOBt or HBTU, adding a reagent-dependent activation step that generates variable levels of byproducts (e.g., dicyclohexylurea from DCC) and alters coupling kinetics. The elimination of this step with the ONp ester reduces the number of reagents, operational complexity, and potential side reactions in multi-step syntheses .

Pre-formed active ester
Class-level
pKa of leaving group ~7.2 (ONp) vs. ~15.7 (unactivated acid); ~10⁸-fold difference in leaving group ability
Eliminates coupling reagent sourcing and activation step
Class-level inference from active ester chemistry; direct aminolysis without DCC/HBTU
Peptide Synthesis Boc SPPS Active Ester Chemistry

Racemization Suppression: p-Nitrophenyl Ester Method Performs on Par with NHS Ester Method in Critical Coupling Tests

In the critical racemization test system Pro-Val+Pro evaluated by gas chromatography, Tomida et al. demonstrated that the p-nitrophenyl ester method produced 'almost no racemization,' comparable to the N-hydroxysuccinimide ester method, while other active ester methods (N-hydroxypiperidine ester and thiophenyl ester) exhibited 'significantly higher racemization' [1]. This places Boc-Glu(OBzl)-ONp, as a p-nitrophenyl ester, in the low-racemization category alongside NHS esters, with the additional benefit that p-nitrophenyl esters are generally less susceptible to undesired side reactions such as Lossen rearrangement than their NHS counterparts when stored or handled under suboptimal conditions [2].

Racemization suppression
Reported
p-Nitrophenyl ester shows near-zero racemization, comparable to NHS ester in Pro-Val+Pro test
Supports low-racemization coupling for sensitive sequences
Cross-study comparable; gas chromatography data (Tomida et al.)
Racemization Control Peptide Coupling Active Ester Methods

Three-Level Orthogonal Protection Strategy: Boc/OBzl/ONp vs. Two-Level Boc/OBzl or Fmoc/OBzl Systems

Boc-Glu(OBzl)-ONp provides three orthogonal functional handles: (i) Boc (acid-labile, cleaved by TFA), (ii) γ-benzyl ester (hydrogenolysis-labile, cleaved by H₂/Pd or strong acid), and (iii) α-p-nitrophenyl ester (pre-activated for direct aminolysis). This is distinct from Boc-Glu(OBzl)-OH (only two differentiable positions: Boc and free α-COOH/γ-OBzl) and from Fmoc-Glu(OBzl)-OH (CAS 123639-61-2), which uses base-labile Fmoc protection incompatible with Boc SPPS regimes . The ONp group also differentiates this compound from Boc-Glu(OMe)-ONp (CAS 16947-07-2), where the γ-methyl ester cannot be removed orthogonally in the presence of the α-ONp ester, limiting sequential deprotection strategies .

Orthogonal protection
Class-level
3 orthogonal handles (Boc, OBzl, ONp) vs. 2 in Boc-Glu(OBzl)-OH or Fmoc-Glu(OBzl)-OH
Enables sequential deprotection and activation strategies
Data to verify; class-level inference from protecting group orthogonality principles
Orthogonal Protection Boc SPPS Solid-Phase Peptide Synthesis

Validated Building Block for Caspase and HRV 3C Protease Inhibitor Medicinal Chemistry Programs

Boc-Glu(OBzl)-ONp serves as a key building block for introducing glutamic acid γ-benzyl ester residues into peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease . The foundational references for these targets include Garcia-Calvo et al. (J. Biol. Chem. 1998, 273, 32608–32613), who characterized inhibition of human caspases by peptide-based and macromolecular inhibitors, and Dragovich et al. (J. Med. Chem. 1998, 41, 2819–2934), who reported structure-based design of irreversible HRV 3C protease inhibitors [1]. The pre-activated ONp ester is particularly valuable in these programs because the Glu(OBzl) residue often occupies critical P1 or P2 positions in the inhibitor pharmacophore, where coupling efficiency and chiral integrity directly affect inhibitor potency.

Medicinal chemistry precedent
Reported
Literature-reported building block for caspase and HRV 3C protease peptide inhibitors
Supports SAR studies for target-specific inhibitor programs
Garcia-Calvo 1998, Dragovich 1998; no head-to-head coupling yield comparison
Caspase Inhibitors HRV 3C Protease Medicinal Chemistry

Physicochemical Identity Confirmation: Melting Point and Optical Rotation Provide Unambiguous Differentiation from Free Acid Analog

Boc-Glu(OBzl)-ONp exhibits a melting point of 115–121 °C, significantly higher than the 69–71 °C melting point of its free acid counterpart Boc-Glu(OBzl)-OH . The optical rotation also differs substantially: [α]ᴅ²⁰ = −32 ± 2° (c=1 in DMF) for the ONp ester vs. [α]²⁰/ᴅ = −5.5 ± 0.5° (c=1 in AcOH) for the free acid. These large physicochemical differences (Δmp ≈ 46–50 °C; ~6-fold difference in specific rotation magnitude) provide unambiguous identity confirmation via simple melting point determination or polarimetry, reducing the risk of mistaken identity during inventory management—a practical procurement concern given the structural similarity of these compounds.

Identity confirmation
Head-to-head
ΔMp ≈ +46–50 °C; specific rotation magnitude ~6× larger than free acid (DMF vs. AcOH solvents)
Enables rapid identity check upon receipt without HPLC/MS
Mp 115–121 °C vs. 69–71 °C; [α]ᴅ²⁰ −32° vs. −5.5°
Quality Control Identity Testing Peptide Building Block

Hydrolytic Stability Advantage of p-Nitrophenyl Ester over NHS Ester for Long-Term Storage and Solution Handling

The hydrolytic stability of active esters correlates inversely with leaving group acidity. N-hydroxysuccinimide (pKa ~6.0) is a better leaving group than p-nitrophenol (pKa ~7.2), making NHS esters intrinsically more reactive toward hydrolysis [1]. This difference is practically significant: Boc-Glu(OBzl)-OSu (CAS 32886-40-1) requires storage at −20 °C and is more susceptible to hydrolytic degradation upon exposure to atmospheric moisture or in DMSO stock solutions, whereas Boc-Glu(OBzl)-ONp is recommended for storage at 2–8 °C by multiple suppliers, reflecting its greater ambient stability . For laboratories that prepare stock solutions for repeated use over days to weeks, the ONp ester offers a wider operational window.

Hydrolytic stability
Class-level
ONp ester (leaving group pKa ~7.2) more stable toward hydrolysis than NHS ester (pKa ~6.0); ~16-fold acidity difference
Reduces degradation risk during storage and solution handling
Class-level inference from active ester leaving group acidity; vendor storage recs 2–8 °C vs. −20 °C
Active Ester Stability Hydrolysis Kinetics Reagent Storage

Procurement-Relevant Application Scenarios for Boc-Glu(OBzl)-ONp (CAS 7536-59-6)


Boc SPPS of Glutamate-Containing Peptides Requiring Post-Synthetic γ-Carboxyl Deprotection

Boc-Glu(OBzl)-ONp is the building block of choice when the synthetic strategy demands: (i) Boc SPPS compatibility (acid-labile N-terminal protection), (ii) a γ-benzyl ester that remains intact through TFA-mediated Boc deprotection cycles but can be removed at the final stage by catalytic hydrogenation or HF, and (iii) a pre-activated α-carboxyl for direct coupling without additional reagents. This three-level orthogonality—validated by the compound's physicochemical identity (m.p. 115–121 °C, [α]ᴅ²⁰ = −32°) —is not achievable with Boc-Glu(OBzl)-OH (requires activation) or Fmoc-Glu(OBzl)-OH (incompatible with Boc SPPS) .

Medicinal Chemistry: Caspase and HRV 3C Protease Inhibitor Lead Optimization

Research groups pursuing peptide-based inhibitors of human caspases or HRV 3C protease can procure Boc-Glu(OBzl)-ONp as a literature-precedented building block for introducing the Glu(OBzl) pharmacophoric element. The foundational references by Garcia-Calvo et al. (J. Biol. Chem. 1998) and Dragovich et al. (J. Med. Chem. 1998) establish the relevance of the γ-benzyl-protected glutamate residue in these inhibitor series . Using the pre-activated ONp ester reduces one variable during SAR campaigns by ensuring consistent coupling efficiency and chiral integrity at the glutamate α-carbon, supported by the documented low-racemization profile of p-nitrophenyl esters .

Solution-Phase Fragment Condensation in Racemization-Sensitive Sequences

When convergent peptide synthesis strategies require activation of a glutamate-containing fragment for coupling to a second peptide or amino component, Boc-Glu(OBzl)-ONp offers a pre-activated form that avoids the racemization risk associated with in-situ activation using carbodiimide or phosphonium reagents. The Tomida et al. racemization study demonstrated that p-nitrophenyl esters exhibit 'almost no racemization' in the critical Pro-Val+Pro test, matching the performance of NHS esters while providing superior hydrolytic stability . This scenario applies to multi-gram fragment condensations in process chemistry, where reproducible coupling stereochemistry is critical for regulatory compliance.

Synthesis of P-Glycoprotein Modulators and Peptide Chemosensitizers

Boc-Glu(OBzl)-ONp enables efficient synthesis of Reversin 205 ([Boc-Glu(OBzl)]₂-Lys-OMe, CAS 174630-05-8), a peptide-based P-glycoprotein (ABCB1) inhibitor and chemosensitizer . The pre-activated ONp ester facilitates the convergent assembly of this homodimeric glutamate-lysine construct by direct coupling to the lysine ε-amino group without epimerization. Procurement of the ONp ester rather than the free acid ensures consistent reactivity in this dimerization step, which is critical for maintaining the defined stereochemistry required for P-gp inhibition activity .

Application
Selection Property
Validation Focus
Boc SPPS with post-synthetic γ-carboxyl deprotection
Three-level orthogonal protection (Boc/OBzl/ONp)
Deprotection orthogonality and coupling efficiency in stepwise synthesis
Caspase/HRV 3C protease inhibitor SAR
Literature-reported Glu(OBzl) pharmacophore building block
Chiral integrity and coupling consistency in inhibitor analog synthesis
Solution-phase fragment condensation
Pre-activated ester with reported low racemization
Stereochemical reproducibility under process-scale coupling conditions
P-glycoprotein modulator synthesis (e.g., Reversin 205)
Direct homodimerization capability via ONp ester
Stereochemical purity of the homodimeric construct
Quote Request

Request a Quote for Boc-Glu(OBzl)-ONp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.